molecular formula C12H19N3O4S B13304264 N-(6-aminohexyl)-2'-nitrobenzenesulfonamide

N-(6-aminohexyl)-2'-nitrobenzenesulfonamide

Cat. No.: B13304264
M. Wt: 301.36 g/mol
InChI Key: DAUDBGUKUGSGIC-UHFFFAOYSA-N
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Description

N-(6-aminohexyl)-2’-nitrobenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a nitrobenzenesulfonamide group attached to a 6-aminohexyl chain, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminohexyl)-2’-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 6-aminohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of N-(6-aminohexyl)-2’-nitrobenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(6-aminohexyl)-2’-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(6-aminohexyl)-2’-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-aminohexyl)-2’-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-aminohexyl)-2’-nitrobenzenesulfonamide is unique due to its combination of a nitro group and a sulfonamide group attached to a 6-aminohexyl chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H19N3O4S

Molecular Weight

301.36 g/mol

IUPAC Name

N-(6-amino-2-nitrohexyl)benzenesulfonamide

InChI

InChI=1S/C12H19N3O4S/c13-9-5-4-6-11(15(16)17)10-14-20(18,19)12-7-2-1-3-8-12/h1-3,7-8,11,14H,4-6,9-10,13H2

InChI Key

DAUDBGUKUGSGIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(CCCCN)[N+](=O)[O-]

Origin of Product

United States

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